![molecular formula C4H7N5OS B14895027 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the 1,2,4-triazole ring in its structure imparts significant chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity . Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can produce various alkylated or acylated derivatives .
科学研究应用
作用机制
The mechanism of action of 2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes, such as cell division or metabolism, which can be exploited for therapeutic purposes .
相似化合物的比较
Similar Compounds
4-Amino-1,2,4-triazole: Known for its antifungal properties and used as an intermediate in the synthesis of various pharmaceuticals.
1,2,4-Triazole-3-thiol: Exhibits antimicrobial and anticancer activities.
4-Amino-5-mercapto-1,2,4-triazole: Used in the synthesis of heterocyclic compounds with potential biological activities.
Uniqueness
2-((4-Amino-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of both amino and thiol groups in its structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . This versatility makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C4H7N5OS |
|---|---|
分子量 |
173.20 g/mol |
IUPAC 名称 |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(10)1-11-4-8-7-2-9(4)6/h2H,1,6H2,(H2,5,10) |
InChI 键 |
XLCPCWRKNCRVEG-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(N1N)SCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


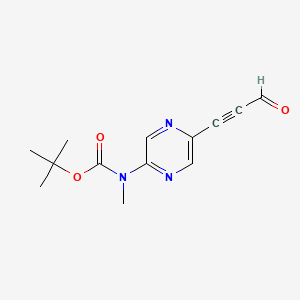
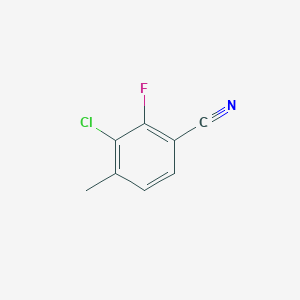
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
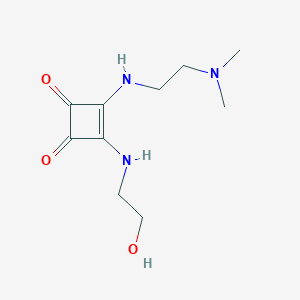
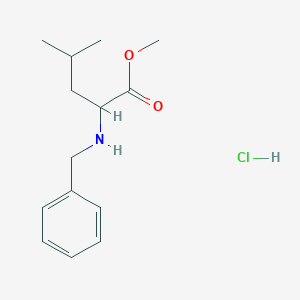
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
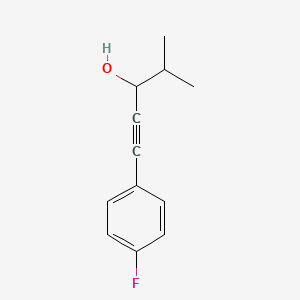
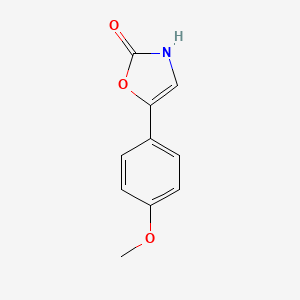



![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
